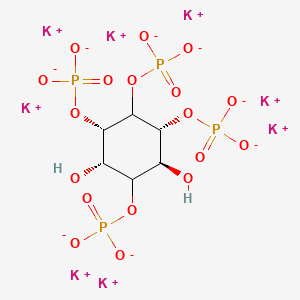

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

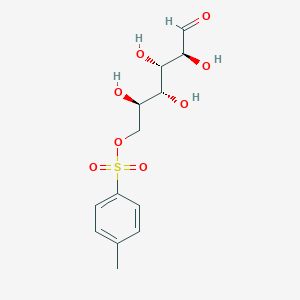

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a useful research compound. Its molecular formula is C6H15KO18P4 and its molecular weight is 538.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Second Messenger Role : D-myo-Inositol 1,3,4,5-tetrakisphosphate is suggested to be a second messenger, with potential precursor roles for inositol 1,3,4-trisphosphate and inositol 1,4,5-trisphosphate (Batty, Nahorski, & Irvine, 1985).

Pathway Synthesis : It can be synthesized from inositol phosphates generated by receptor activation, indicating its involvement in complex cellular signaling pathways (Stephens, Hawkins, Barker, & Downes, 1988).

Synthesis and Modification : Studies have focused on the stereoselective synthesis of myo-inositol-1,3,4,5-tetrakisphosphate analogues from 6-deoxy D-inositol precursors, indicating its importance in structural and functional mimics (Dubreuil et al., 1999).

Physicochemical Properties : Investigations into the acid-base properties of D-myo-inositol 1,3,4,5-tetrakisphosphate have been conducted to understand its chemical behavior in different environments (Guédat et al., 1997).

NMR Spectroscopic Analysis : Nuclear magnetic resonance spectroscopic analysis has been used for the chemical identification and characterization of biologically relevant inositol phosphates, including D-myo-inositol 1,3,4,5-tetrakisphosphate (Cerdán et al., 1986).

Biological Activity : Research on analogues of D-myo-inositol 1,3,4,5-tetrakisphosphate has shown moderate inhibition of certain enzymes and affinity for specific receptors, highlighting its role in cellular signaling (Horne et al., 2004).

Calcium Mobilization : Myo‐inositol 1,3,4,5‐tetrakisphosphate can mobilize intracellular calcium via the inositol 1,4,5‐trisphosphate receptor, suggesting its critical role in calcium regulation in cells (Wilcox et al., 1993).

Mechanism of Action

Target of Action

The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is the enzyme Ins (1,4,5)P3 5-phosphatase . This enzyme plays a crucial role in the inositol signaling pathway, which is involved in various cellular processes, including the regulation of calcium levels.

Mode of Action

This compound acts as a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it facilitates the influx of calcium ions by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC .

Biochemical Pathways

The compound is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . By inhibiting Ins (1,4,5)P3 5-phosphatase, it affects the inositol signaling pathway and influences the regulation of intracellular calcium levels, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of Ins (1,4,5)P3 5-phosphatase by this compound leads to an increase in calcium influx by sensitizing the Ins (1,4,5)P3-mediated activation of ICRAC . This can result in various molecular and cellular effects, depending on the specific cellular context.

Biochemical Analysis

Biochemical Properties

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly Ins (1,4,5)P3 5-phosphatase . This interaction is inhibitory in nature, with the compound acting as a potent inhibitor of the enzyme .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes. It facilitates calcium influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC , thereby influencing cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase , and at higher concentrations, it acts as an inhibitor of Ins (1,4,5)P3 receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, including Ins (1,4,5)P3 5-phosphatase

Properties

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)